HDAC Inhibitory Activity of a 4-Fluoro-5-methylnicotinic Acid-Derived Compound
A derivative synthesized from the 4-fluoro-5-methylnicotinic acid scaffold (BDBM50141241/CHEMBL3758450) exhibits moderate inhibitory activity against histone deacetylase (HDAC) in human HeLa cell nuclear extracts [1]. While this represents data on a derived compound rather than the free acid, it provides the only available quantitative biochemical activity metric linked to this specific substitution pattern. The assay demonstrates that the 4-fluoro-5-methyl substitution pattern can be incorporated into bioactive molecules with measurable enzyme inhibition.
| Evidence Dimension | HDAC Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 56 nM and 84 nM (replicate measurements) |
| Comparator Or Baseline | Baseline enzyme activity control (no inhibitor) |
| Quantified Difference | 56-84 nM inhibitory concentration required for 50% enzyme activity reduction |
| Conditions | Human HeLa cell nuclear extract; Fluor de lys substrate; 15 min incubation; fluorometric detection |
Why This Matters
This provides the only available quantitative biochemical activity data linked to the 4-fluoro-5-methyl substitution pattern, enabling researchers to benchmark against other fluorinated nicotinic acid derivatives in HDAC-targeted drug discovery programs.
- [1] BindingDB. BDBM50141241 (CHEMBL3758450). HDAC Inhibition Data. IC50 = 56 nM, 84 nM. Accessed 2026. View Source
